2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one
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Overview
Description
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-nitrothiophene with benzaldehyde under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Chemical Reactions Analysis
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Scientific Research Applications
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thiophene ring can also participate in various biochemical pathways, leading to its biological effects .
Comparison with Similar Compounds
2-(2-Nitrothiophen-3-yl)-1-phenylethan-1-one can be compared with other thiophene derivatives such as:
2-Aminothiophene: Known for its antimicrobial properties.
2-Thiophenecarboxaldehyde: Used in the synthesis of various pharmaceuticals.
2-Thiophenemethanol: Studied for its potential use in organic electronics.
Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.
Properties
CAS No. |
158745-58-5 |
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Molecular Formula |
C12H9NO3S |
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(2-nitrothiophen-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H9NO3S/c14-11(9-4-2-1-3-5-9)8-10-6-7-17-12(10)13(15)16/h1-7H,8H2 |
InChI Key |
NEDJTRAQJFKDCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=C(SC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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